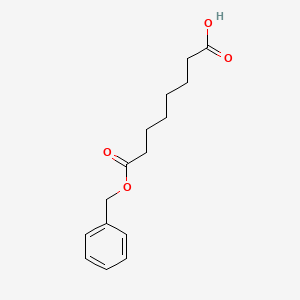

8-(Benzyloxy)-8-oxooctanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-oxo-8-phenylmethoxyoctanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c16-14(17)10-6-1-2-7-11-15(18)19-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDAZJWBHFODTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-(Benzyloxy)-8-oxooctanoic Acid for Researchers and Drug Development Professionals

Abstract

8-(Benzyloxy)-8-oxooctanoic acid, also known as mono-benzyl suberate, is a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its reactivity and stability. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to utilize this compound in their work.

Chemical Properties

This compound is a mono-ester derivative of suberic acid, a dicarboxylic acid. The introduction of the benzyl group imparts specific characteristics to the molecule, influencing its solubility, reactivity, and potential biological activity.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₄ | [1][2] |

| Molecular Weight | 264.32 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 34.5-35 °C | [1] |

| Boiling Point | 195-197 °C at 1.1 Torr | [1] |

| Predicted pKa | 4.76 ± 0.10 | [1] |

| Predicted Density | 1.120 ± 0.06 g/cm³ | [1] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the benzyl group (typically in the range of 7.3-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and multiplets for the aliphatic methylene protons of the octanedioic acid backbone. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the suberic acid chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the ester functionalities (typically in the region of 1700-1750 cm⁻¹). A broad O-H stretching band for the carboxylic acid group would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group.

Solubility

Based on its structure, which contains both a polar carboxylic acid group and a nonpolar benzyl ester and aliphatic chain, this compound is expected to be soluble in a range of organic solvents.

| Solvent | Expected Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Acetonitrile | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Water | Sparingly soluble |

Experimental Protocols

Synthesis of this compound

The following protocol is a common and effective method for the synthesis of this compound.

-

Suberic acid (Octanedioic acid)

-

Benzyl alcohol

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Cyclohexane

-

Water

-

Silica gel for column chromatography

References

An In-depth Technical Guide to the Synthesis and Characterization of 8-(Benzyloxy)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-(Benzyloxy)-8-oxooctanoic acid, a mono-protected derivative of the C8 dicarboxylic acid, suberic acid. This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, possessing both a free carboxylic acid and a protected benzyl ester, allows for selective chemical modifications at either end of the eight-carbon chain. This document details a reliable synthetic protocol, presents key physical and spectral characterization data, and illustrates the experimental workflow. Furthermore, a hypothetical signaling pathway is presented to contextualize the potential application of suberic acid derivatives in biomedical research.

Introduction

This compound, also known as suberic acid monobenzyl ester, is a derivative of octanedioic acid (suberic acid). Dicarboxylic acids and their monoesters are important intermediates in various industrial applications, including the synthesis of polymers, lubricants, and pharmaceuticals. The selective protection of one carboxylic acid group, as in this compound, is a crucial strategy in multi-step organic syntheses, enabling regioselective reactions. Suberic acid itself and its derivatives are utilized in the preparation of drug delivery systems, such as reduction-sensitive micelles for targeted cancer therapy.[1] The controlled release of therapeutic agents from such systems can be fine-tuned by modifying the chemical structure of the constituent molecules, highlighting the importance of versatile building blocks like the title compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the selective mono-esterification of suberic acid. The following protocol is adapted from established procedures.

Experimental Protocol: Mono-benzylation of Suberic Acid

Materials:

-

Octanedioic acid (Suberic acid)

-

Benzyl alcohol

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Cyclohexane

-

Water

-

Silica gel for column chromatography

Procedure:

-

To a solution of octanedioic acid (1 g, 5.7 mmol) and benzyl alcohol (0.31 g, 2.9 mmol) in dichloromethane (25 mL), add 4-dimethylaminopyridine (0.39 g, 3.2 mmol) and N,N'-dicyclohexylcarbodiimide (0.66 g, 3.2 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture in vacuo.

-

Add water (40 mL) to the residue and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and wash with water (2 x 75 mL).

-

Concentrate the organic layer in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (80:20) as the eluent.

-

The final product, this compound, is obtained as a translucent solid with a reported yield of 71%.[2]

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the key physical and spectral data for the compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₄ | [2][3] |

| Molecular Weight | 264.32 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 34.5-35 °C | [2] |

| Boiling Point | 195-197 °C at 1.1 Torr | [2] |

| pKa (predicted) | 4.76 ± 0.10 | [2] |

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.5-12.0 | br s | 1H | -COOH |

| 7.30-7.40 | m | 5H | Ar-H |

| 5.12 | s | 2H | -OCH₂Ph |

| 2.35 | t, J=7.4 Hz | 2H | -CH₂COOH |

| 2.30 | t, J=7.5 Hz | 2H | -CH₂COO- |

| 1.60-1.70 | m | 4H | -CH₂CH₂COOH, -CH₂CH₂COO- |

| 1.30-1.45 | m | 4H | -CH₂CH₂CH₂- |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 179.5 | -COOH |

| 173.8 | -COO- |

| 136.2 | Ar-C (quaternary) |

| 128.6 | Ar-CH |

| 128.3 | Ar-CH |

| 128.2 | Ar-CH |

| 66.2 | -OCH₂Ph |

| 34.3 | -CH₂COO- |

| 34.0 | -CH₂COOH |

| 28.8 | -CH₂- |

| 28.7 | -CH₂- |

| 24.6 | -CH₂- |

| 24.5 | -CH₂- |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 2930, 2855 | C-H stretch (aliphatic) |

| 3030 | C-H stretch (aromatic) |

| 1735 | C=O stretch (ester) |

| 1710 | C=O stretch (carboxylic acid) |

| 1250 | C-O stretch (ester) |

| 3000-2500 (broad) | O-H stretch (carboxylic acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 265.14 | [M+H]⁺ |

| 287.12 | [M+Na]⁺ |

| 91.05 | [C₇H₇]⁺ (benzyl fragment) |

Experimental Workflow and Potential Biological Context

The synthesis and purification of this compound follow a logical workflow that can be visualized. Furthermore, while the specific biological role of this compound is not well-documented, its parent molecule, suberic acid, and other dicarboxylic acids are known to have various pharmacological properties and applications.[4]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Hypothetical Role in a Signaling Pathway

Derivatives of dicarboxylic acids can be designed to interact with various biological targets. For instance, they can be used as linkers in PROTACs (Proteolysis Targeting Chimeras) or as inhibitors of enzymes that have long active sites. The following diagram illustrates a hypothetical scenario where a derivative of this compound could act as an inhibitor of a hypothetical enzyme involved in a pro-inflammatory signaling pathway.

Caption: Hypothetical inhibition of a pro-inflammatory pathway.

Conclusion

This compound is a valuable synthetic intermediate with applications in pharmaceutical development and materials science. The synthetic protocol detailed in this guide provides a reliable method for its preparation. While comprehensive experimental characterization data is not widely published, the predicted spectral data offers a useful reference for researchers. The potential for suberic acid derivatives to modulate biological pathways underscores the importance of further research into the applications of this and related compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 15570-39-5 [amp.chemicalbook.com]

- 3. 1pchem.com [1pchem.com]

- 4. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]

The Versatile Role of 8-(Benzyloxy)-8-oxooctanoic Acid in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Benzyloxy)-8-oxooctanoic acid is a bifunctional molecule primarily utilized in research as a versatile linker and building block for the synthesis of complex chemical entities. Its unique structure, featuring a carboxylic acid at one end and a benzyl-protected carboxylic acid at the other, allows for sequential and controlled chemical modifications. This technical guide delves into its core applications, particularly in the development of sophisticated drug delivery systems and as a linker in bioconjugation strategies. Detailed experimental protocols, quantitative data from relevant studies, and illustrative diagrams of its role in synthetic pathways are provided to offer a comprehensive resource for researchers in the field.

Core Functionality: A Bifunctional Linker and Spacer

At its core, this compound serves as a linear, eight-carbon aliphatic chain that can connect two different molecular entities. The presence of a free carboxylic acid allows for immediate reaction, such as amide bond formation, while the benzyl ester acts as a protecting group for the second carboxylic acid. This benzyl group can be selectively removed under specific reaction conditions, typically through catalytic hydrogenation, to reveal the second carboxylic acid for subsequent conjugation. This controlled, stepwise reactivity is crucial in the multi-step synthesis of complex molecules.

Applications in Drug Delivery Systems

For instance, in the synthesis of complex lipid delivery vehicles, structures with a benzyloxy-oxo-alkyl functionality are employed. The benzyl ester serves to mask a carboxylic acid group during the assembly of the lipid structure. In a final step, this protecting group is removed to yield the desired functionalized lipid.

Experimental Protocol: Deprotection of the Benzyl Ester

The removal of the benzyl protecting group is a critical step in the synthetic pathways utilizing this compound or its derivatives. A standard and effective method is catalytic transfer hydrogenation.

General Protocol for Debenzylation:

-

Dissolution: The benzyl-protected compound is dissolved in a suitable solvent, commonly ethyl acetate (EtOAc) or an alcohol such as ethanol (EtOH) or isopropanol (PriOH).

-

Catalyst Addition: A palladium on carbon (Pd/C) catalyst (typically 10% by weight) is added to the solution.

-

Hydrogen Source: A hydrogen source is introduced. This can be hydrogen gas (H₂) supplied via a balloon or a hydrogen transfer reagent like cyclohexene or 1,4-cyclohexadiene.

-

Reaction Conditions: The reaction mixture is stirred, often at an elevated temperature (e.g., 60-80°C when using a hydrogen transfer reagent), for a period ranging from one hour to several hours.

-

Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or mass spectrometry (MS), to confirm the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the deprotected product.

Role as a Linker in Bioconjugation and PROTACs

The structural characteristics of this compound make it an attractive candidate for use as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A linker is required to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase.

Logical Workflow for PROTAC Synthesis using an Aliphatic Linker

The following diagram illustrates the logical steps in which a bifunctional linker like this compound would be employed in the synthesis of a PROTAC.

An In-Depth Technical Guide to 8-(Benzyloxy)-8-oxooctanoic Acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Benzyloxy)-8-oxooctanoic acid, also known as monobenzyl suberate, is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a terminal carboxylic acid and a benzyl-protected ester, makes it a versatile linker for the conjugation of molecules, particularly in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications as a molecular linker, supported by structured data and workflow diagrams.

Chemical Identity and Physicochemical Properties

This compound is a derivative of octanedioic acid (suberic acid) where one of the carboxylic acid functionalities is esterified with benzyl alcohol. This mono-protection strategy is crucial for its application in multi-step organic synthesis, allowing for selective reactions at the free carboxylic acid terminus.

Structure:

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 15570-39-5[1][2] |

| Molecular Formula | C15H20O4[2] |

| Molecular Weight | 264.32 g/mol [2] |

| Appearance | White to off-white solid[1] |

| Melting Point | 34.5-35 °C[1] |

| Boiling Point | 195-197 °C at 1.1 Torr[1] |

| Density (Predicted) | 1.120 ± 0.06 g/cm³[1] |

| pKa (Predicted) | 4.76 ± 0.10[1] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the selective monobenzylation of suberic acid. The following protocol is a widely adopted method.[1]

Reaction Scheme:

Table 2: Reagents and Materials for Synthesis

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equivalent |

| Octanedioic acid (Suberic Acid) | 174.20 | 1.0 g | 1.0 |

| Benzyl alcohol | 108.14 | 0.31 g | 0.5 |

| Dichloromethane (DCM) | 84.93 | 25 mL | - |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.39 g | 0.56 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 0.66 g | 0.56 |

| Ethyl acetate | - | As required | - |

| Cyclohexane | - | As required | - |

| Water | - | As required | - |

| Silica gel | - | As required | - |

Experimental Procedure: [1]

-

Reaction Setup: To a solution of octanedioic acid (1 g, 5.7 mmol) and benzyl alcohol (0.31 g, 2.9 mmol) in dichloromethane (25 mL), add 4-dimethylaminopyridine (0.39 g, 3.2 mmol) and N,N'-dicyclohexylcarbodiimide (0.66 g, 3.2 mmol).

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Work-up: Concentrate the reaction mixture in vacuo. Add water (40 mL) and extract with ethyl acetate (3 x 40 mL).

-

Washing: Wash the combined organic layers with water (2 x 75 mL) and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (80:20) as the eluent.

-

Product: The final product, this compound, is obtained as a translucent solid (0.545 g, 71% yield).

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -COOH | 10-12 (broad s) | ~179 |

| C=O (ester) | - | ~173 |

| -O-CH₂-Ph | ~5.1 (s) | ~66 |

| -CH₂-COO- | ~2.3 (t) | ~34 |

| -CH₂-COOH | ~2.2 (t) | ~34 |

| -(CH₂)₄- | 1.2-1.7 (m) | 24-29 |

| Aromatic C-H | 7.2-7.4 (m) | 127-128 |

| Aromatic C (ipso) | - | ~136 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Applications in Drug Development: A Versatile Linker

The bifunctional nature of this compound makes it an excellent candidate for use as a linker in the construction of complex drug molecules. The free carboxylic acid can be coupled to an amine or hydroxyl group on a targeting moiety (e.g., an antibody or peptide), while the benzyl ester can be deprotected to reveal a second carboxylic acid for conjugation to a payload molecule (e.g., a cytotoxic drug).

This "linker" approach is a cornerstone of modern drug delivery systems, particularly in the field of Antibody-Drug Conjugates (ADCs). The length and flexibility of the octanoic acid chain can influence the stability, solubility, and efficacy of the final conjugate.

Diagram 2: Logical Relationship of this compound as a Linker in an ADC

Caption: The role of this compound in ADC construction.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug development. Its well-defined structure and straightforward synthesis provide a reliable platform for the construction of complex bioconjugates. The ability to act as a flexible linker is of particular importance in the rational design of next-generation targeted therapies, where the properties of the linker are critical to the overall efficacy and safety of the drug. This guide provides the foundational technical information required for the effective utilization of this compound in research and development settings.

References

8-(Benzyloxy)-8-oxooctanoic acid molecular weight and formula

An In-depth Technical Guide to 8-(Benzyloxy)-8-oxooctanoic Acid

This technical guide provides a detailed overview of this compound, a mono-benzyl ester of octanedioic acid. It is primarily utilized as a chemical intermediate in organic synthesis. This document outlines its key physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Physicochemical Properties and Identification

This compound is a dicarboxylic acid monoester. Its fundamental properties are summarized below, providing essential data for researchers and chemists.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₄ | [1][2] |

| Molecular Weight | 264.32 g/mol | [2] |

| CAS Number | 15570-39-5 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 34.5-35 °C | [2] |

| Boiling Point | 195-197 °C (at 1.1 Torr) | [2][3] |

| Density (Predicted) | 1.120 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 4.76 ± 0.10 | [2][3] |

| Synonyms | Suberic acid monobenzyl ester, Octanedioic acid, 1-(phenylmethyl) ester | [2] |

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound via esterification of octanedioic acid.

Materials:

-

Octanedioic acid (suberic acid)

-

Benzyl alcohol

-

Dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Water

-

Ethyl acetate

-

Cyclohexane

-

Silica gel

Procedure:

-

A solution is prepared by dissolving octanedioic acid (1 g, 5.7 mmol) and benzyl alcohol (0.31 g, 2.9 mmol) in dichloromethane (25 mL).[2]

-

To this solution, 4-dimethylaminopyridine (0.39 g, 3.2 mmol) and N,N'-dicyclohexylcarbodiimide (0.66 g, 3.2 mmol) are added.[2]

-

The reaction mixture is stirred at room temperature for 1 hour.[2]

-

Following the reaction, the mixture is concentrated in vacuo.[2]

-

Water (40 mL) is added to the residue, and the aqueous mixture is extracted with ethyl acetate (3 x 40 mL).[2]

-

The combined organic layers are washed with water (2 x 75 mL) and then concentrated in vacuo.[2]

-

The resulting crude product is purified by silica gel column chromatography using a cyclohexane/ethyl acetate (80/20) eluent.[2]

-

The final product, this compound, is obtained as a translucent solid (0.545 g, 71% yield).[2]

Synthetic Workflow

The synthesis of this compound can be visualized as a multi-step process involving reaction, extraction, and purification.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Benzyl Protecting Group for Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex molecular architectures encountered in drug development. Among the various protecting groups for carboxylic acids, the benzyl group holds a prominent place due to its relative stability and the diverse methods available for its selective removal. This guide provides a comprehensive overview of the application of the benzyl protecting group, detailing its introduction, cleavage, and stability, supported by experimental protocols and comparative data.

Introduction to the Benzyl Protecting Group

The benzyl group (Bn), C₆H₅CH₂-, is employed to mask the acidic proton of a carboxylic acid by converting it into a benzyl ester. This transformation is crucial for preventing unwanted reactions of the carboxyl group, such as acting as a nucleophile or an acid, while other parts of the molecule are being modified. An ideal protecting group should be easy to introduce and remove in high yields under conditions that do not affect other functional groups in the molecule. The benzyl group largely fulfills these criteria, offering a balance of stability and reactivity.

Methods for Benzylation of Carboxylic Acids

The formation of a benzyl ester can be achieved through several synthetic routes. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.

Williamson-Type Ether Synthesis (SN2 Reaction)

This is one of the most common methods for benzyl ester formation. It involves the reaction of a carboxylate anion with a benzyl halide, typically benzyl bromide or benzyl chloride. The reaction proceeds via an SN2 mechanism.[1][2]

General Reaction:

R-COOH + Base → R-COO⁻ R-COO⁻ + Bn-X → R-COOBn + X⁻ (X = Br, Cl)

Experimental Protocol: Benzylation of α,β-Unsaturated Carboxylic Acids with Benzyl Bromide [1]

-

To a solution of the α,β-unsaturated carboxylic acid (10 mmol) and benzyl bromide (1.88g, 11 mmol) in 30 mL of a 1:1 mixture of DMF and 1,4-dioxane, add sodium bicarbonate (0.84g, 10 mmol) at room temperature.

-

Heat the reaction mixture to 90°C and stir for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into 100 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired benzyl ester.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method that involves the acid-catalyzed reaction of a carboxylic acid with benzyl alcohol.[3][4][5][6][7][8][9][10][11] The reaction is an equilibrium process, and to drive it towards the product, benzyl alcohol is often used in excess, and the water formed is removed, typically by azeotropic distillation using a Dean-Stark apparatus.

General Reaction:

R-COOH + Bn-OH ⇌ (H⁺ catalyst) R-COOBn + H₂O

Experimental Protocol: Fischer Esterification of L-Valine with Benzyl Alcohol and p-Toluenesulfonic Acid [7]

-

In a round-bottom flask equipped with a Dean-Stark trap and a condenser, mix L-valine (1 mol), benzyl alcohol (in an appropriate excess), p-toluenesulfonic acid (1.1-1.2 mol), and toluene.

-

Heat the mixture to reflux (approximately 100-150°C) under azeotropic dehydration conditions until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction solution to 60-90°C.

-

Inoculate with a seed crystal of L-valine benzyl ester p-toluenesulfonate.

-

Continue cooling at a rate of 3-15°C per hour to 0-70°C to induce crystallization.

-

Filter the crystals, wash with a cold solvent, and dry to obtain the product.

Methods for Cleavage of Benzyl Esters (Debenzylation)

The removal of the benzyl group is a critical step, and a variety of methods are available, allowing for deprotection under different conditions.

Catalytic Hydrogenolysis

This is the most widely used and generally mildest method for cleaving benzyl esters.[2][12][13][14][15] The reaction involves the use of hydrogen gas and a metal catalyst, most commonly palladium on carbon (Pd/C). The benzyl group is cleaved to toluene, and the carboxylic acid is liberated. This method is highly chemoselective, but care must be taken as the catalyst can also reduce other functional groups such as alkenes, alkynes, and nitro groups.

General Reaction:

R-COOBn + H₂ (Pd/C) → R-COOH + Toluene

Experimental Protocol: General Procedure for Catalytic Hydrogenolysis of a Benzyl Ester [16]

-

Dissolve the benzyl ester (1 eq) in a suitable solvent (e.g., THF, tert-butyl alcohol, or a mixture). For substrates sensitive to acidic conditions, a buffer can be used.

-

Add the palladium on carbon catalyst (0.2-0.5 eq. per benzyl group). The catalyst may be pre-treated depending on the substrate.

-

Place the reaction mixture in a high-pressure reactor.

-

Pressurize the reactor with hydrogen gas (e.g., 10 bar).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, carefully vent the hydrogen gas and filter the mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate in vacuo to obtain the crude carboxylic acid, which can be further purified if necessary.

Acid-Catalyzed Cleavage

Benzyl esters can be cleaved under acidic conditions, although this method is less common due to the often harsh conditions required.[17][18] Reagents such as strong acids like HBr in acetic acid or Lewis acids like tin(IV) chloride (SnCl₄) can be employed.[19][20][21]

General Reaction (with HBr):

R-COOBn + HBr → R-COOH + Bn-Br

Experimental Protocol: Cleavage of Benzyl Esters with Tin(IV) Chloride [21]

-

Carry out all reactions under a nitrogen atmosphere using anhydrous solvents.

-

Dissolve the benzyl ester in anhydrous dichloromethane (CH₂Cl₂).

-

Add a solution of SnCl₄ in CH₂Cl₂ dropwise at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to yield the carboxylic acid. Further purification may be required.

Oxidative Cleavage

Oxidative methods can also be used for debenzylation.[17][22][23][24][25][26] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this transformation, particularly for p-methoxybenzyl (PMB) ethers, and can be applied to benzyl esters as well.

Experimental Protocol: General Procedure for Deprotection with DDQ [22]

-

To a solution of the benzyl-protected substrate (0.03 M) in a mixture of CH₂Cl₂/H₂O (17:1), add DDQ (2.3 eq) at 0°C.

-

Allow the reaction to warm to room temperature and stir for the required time (monitored by TLC).

-

Upon completion, quench the reaction and purify the product by chromatography.

Base-Catalyzed Hydrolysis (Saponification)

While benzyl esters are generally stable to mild basic conditions, they can be hydrolyzed using stronger bases, similar to other esters.[27][28][29] This method is less common for benzyl esters as milder deprotection methods are available.

Data Presentation

Table 1: Benzylation of α,β-Unsaturated Carboxylic Acids with Benzyl Bromide [1]

| Carboxylic Acid | Product | Yield (%) |

| Cinnamic acid | Benzyl cinnamate | 95 |

| Crotonic acid | Benzyl crotonate | 85 |

| Sorbic acid | Benzyl sorbate | 82 |

| Furoic acid | Benzyl 2-furoate | 92 |

Table 2: Cleavage of Benzyl Esters and Ethers with SnCl₄ [21]

| Substrate | Product | Yield (%) |

| Benzyl benzoate | Benzoic acid | 95 |

| Benzyl cinnamate | Cinnamic acid | 92 |

| Benzyl phenylacetate | Phenylacetic acid | 96 |

Table 3: Oxidative Cleavage of Benzyl Ethers with DDQ [22]

| Substrate | Product | Yield (%) |

| S-Phenyl 2,4-di-O-benzyl-3-O-naphthylmethyl-α-L-thiorhamnopyranoside | S-Phenyl 2-O-benzyl-3-O-naphthylmethyl-α-L-thiorhamnopyranoside | 63 |

| S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | S-Phenyl 2-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | 78 |

Mandatory Visualization

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl Esters [organic-chemistry.org]

- 7. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. cerritos.edu [cerritos.edu]

- 10. scribd.com [scribd.com]

- 11. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]

- 12. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 13. researchgate.net [researchgate.net]

- 14. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 15. youtube.com [youtube.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Benzyl Ethers [organic-chemistry.org]

- 18. ias.ac.in [ias.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 22. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pure.mpg.de [pure.mpg.de]

- 25. cdnsciencepub.com [cdnsciencepub.com]

- 26. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 27. studysmarter.co.uk [studysmarter.co.uk]

- 28. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 29. pubs.acs.org [pubs.acs.org]

The Chemical Reactivity of 8-(Benzyloxy)-8-oxooctanoic Acid: A Technical Guide for Drug Development

For Immediate Release

This whitepaper provides a comprehensive technical overview of the chemical reactivity of 8-(Benzyloxy)-8-oxooctanoic acid, a key building block in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its core chemical properties, reactivity, and its significant role in the creation of histone deacetylase (HDAC) inhibitors.

Core Chemical Properties

This compound, also known as suberic acid monobenzyl ester, is a bifunctional organic molecule featuring a terminal carboxylic acid and a benzyl ester. This unique structure allows for selective chemical modifications at either end of the eight-carbon aliphatic chain, making it a versatile linker in the design of complex molecules.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₄ | [General chemical knowledge] |

| Molecular Weight | 264.32 g/mol | [General chemical knowledge] |

| Melting Point | 34.5-35 °C | [General chemical knowledge] |

| Boiling Point | 195-197 °C at 1.1 Torr | [General chemical knowledge] |

| Appearance | White to off-white solid | [General chemical knowledge] |

| pKa | ~4.76 (Predicted) | [General chemical knowledge] |

Key Chemical Reactions and Reactivity

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the benzyl ester. This allows for a range of chemical transformations, making it a valuable tool in medicinal chemistry.

Amide Bond Formation

The carboxylic acid moiety is readily activated for amide bond formation, a crucial reaction in the synthesis of many drug candidates, including HDAC inhibitors. Various coupling reagents can be employed to react this compound with a wide range of amines.

Experimental Protocol: General Amide Coupling

A common method for amide bond formation involves the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Coupling Reagent | Base | Typical Yield | Notes |

| HATU | DIPEA | >80% | Fast reaction times, low epimerization risk for chiral amines. |

| HBTU/HOBt | DIPEA | >75% | A classic and reliable method. |

| EDC/HOBt | DIPEA | >70% | Water-soluble carbodiimide, easy workup. |

| DCC/DMAP | - | >65% | Dicyclohexylurea byproduct can be difficult to remove. |

Yields are representative and can vary depending on the specific amine substrate and reaction conditions.

Deprotection of the Benzyl Ester

The benzyl ester group serves as a useful protecting group for the carboxylic acid. It is stable to many reaction conditions used to modify the other end of the molecule but can be readily cleaved when desired. The most common method for deprotection is catalytic hydrogenation.

Experimental Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a mild and efficient method for benzyl ester deprotection, avoiding the need for high-pressure hydrogen gas.

-

Dissolve this compound or its derivative in a suitable solvent such as methanol or ethanol.

-

Add a palladium catalyst, typically 10% palladium on carbon (10 mol%).

-

Add a hydrogen donor, such as ammonium formate (5 equivalents) or cyclohexene.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting product can be further purified by crystallization or chromatography if necessary.

| Hydrogen Donor | Catalyst | Typical Yield | Notes |

| H₂ (gas) | 10% Pd/C | >95% | Requires specialized hydrogenation equipment. |

| Ammonium Formate | 10% Pd/C | >90% | A convenient and safe alternative to hydrogen gas.[1] |

| Cyclohexene | 10% Pd/C | >90% | Another effective hydrogen donor for transfer hydrogenation.[2] |

| Formic Acid | 10% Pd/C | >90% | Can be used as both solvent and hydrogen donor.[3][4] |

Reduction of the Carboxylic Acid

The carboxylic acid can be selectively reduced to the corresponding primary alcohol. This transformation is typically achieved using hydride reagents. Care must be taken to choose conditions that do not affect the benzyl ester.

Experimental Protocol: Selective Reduction with Borane

Borane complexes are often used for the selective reduction of carboxylic acids in the presence of esters.

-

Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-THF complex (BH₃·THF, approximately 1.5-2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by flash column chromatography.

| Reagent | Solvent | Typical Yield | Notes |

| BH₃·THF | THF | >85% | Highly selective for carboxylic acids over esters. |

| NaBH₄/Lewis Acid | THF | Variable | A two-step procedure via an acyloxyborohydride intermediate. |

Role in Drug Development: A Linker for Histone Deacetylase (HDAC) Inhibitors

A significant application of this compound in drug development is its use as a linker in the synthesis of HDAC inhibitors.[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Their dysregulation is implicated in various cancers and other diseases.[5]

HDAC inhibitors typically consist of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a "cap" group that interacts with the surface of the enzyme, and a linker that connects the ZBG and the cap group. The suberic acid moiety derived from this compound often serves as this critical linker.

The length and flexibility of the octanoic acid chain are crucial for positioning the ZBG and the cap group optimally within the HDAC active site, thereby influencing the potency and selectivity of the inhibitor.

Involvement in Signaling Pathways

The therapeutic effects of HDAC inhibitors derived from this compound are mediated through their modulation of various cellular signaling pathways. By inhibiting HDACs, these compounds lead to the hyperacetylation of histone and non-histone proteins, which in turn alters gene expression and affects downstream signaling cascades.[7]

Several key signaling pathways are impacted by suberic acid-based HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat:

-

Apoptosis Induction: SAHA has been shown to induce apoptosis in cancer cells through multiple pathways, including the intrinsic mitochondrial pathway and the extrinsic Fas/FasL death receptor pathway.[6]

-

Cell Cycle Arrest: HDAC inhibitors can cause cell cycle arrest, often by upregulating the expression of cell cycle inhibitors like p21.[6]

-

Akt/FOXO3a Pathway: In prostate cancer cells, SAHA induces apoptosis by modulating the Akt/FOXO3a signaling pathway.[5][8]

-

p53 Signaling Pathway: Trichostatin A (TSA), another HDAC inhibitor with a similar mechanism of action, promotes apoptosis in osteosarcoma cells through the activation of the p53 signaling pathway.[9]

Conclusion

This compound is a highly valuable and versatile molecule in the field of drug development. Its distinct functional handles allow for controlled and selective chemical modifications, making it an ideal linker for the construction of complex therapeutic agents. Its prominent role in the synthesis of HDAC inhibitors highlights its importance in the development of novel cancer therapies. A thorough understanding of its reactivity and its influence on the biological activity of the final drug molecule is essential for the rational design of next-generation therapeutics.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific advice. The experimental protocols provided are general and may require optimization for specific applications.

References

- 1. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 2. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 8-(Benzyloxy)-8-oxooctanoic Acid in EDC/NHS Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of 8-(benzyloxy)-8-oxooctanoic acid in 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) mediated coupling reactions. This bifunctional linker is particularly useful in bioconjugation and drug delivery applications where a controlled, single-point attachment of a payload or reporter molecule to a primary amine is required.

Introduction

This compound is a mono-protected derivative of octanedioic acid (suberic acid). The benzyl ester protection on one of the carboxylic acid groups allows the free carboxylic acid to be selectively activated and coupled to a primary amine-containing molecule (e.g., protein, peptide, antibody, or small molecule drug) using EDC/NHS chemistry. This results in the formation of a stable amide bond, creating a conjugate with a C8 aliphatic spacer arm. The benzyl protecting group can be subsequently removed under specific conditions if the second carboxylic acid functionality is required for further modifications.

The use of a linker such as this compound is crucial in the design of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where the spatial separation between the targeting moiety and the effector molecule can significantly impact biological activity.[1][2][3][4][5]

Reaction Principle

The EDC/NHS coupling reaction is a two-step process:

-

Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[6][7]

-

Stabilization and Coupling: This intermediate can react directly with a primary amine. However, to improve efficiency and stability in aqueous solutions, NHS (or its water-soluble analog, Sulfo-NHS) is added to convert the O-acylisourea intermediate into a more stable NHS ester.[6][7][8] This semi-stable ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[6][7]

Materials and Reagents

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6][9]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other non-amine, non-carboxylate buffer like HEPES.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Reaction Solvents (if needed for dissolving the linker): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Purification System: Desalting column (e.g., Sephadex G-25), dialysis, or HPLC system.

Experimental Protocols

Protocol 1: Two-Step Aqueous Phase Coupling

This protocol is suitable for coupling this compound to water-soluble, amine-containing biomolecules.

Step 1: Preparation of Reagents

-

Prepare Activation Buffer (0.1 M MES, pH 6.0) and Coupling Buffer (PBS, pH 7.4).

-

Allow EDC and NHS/Sulfo-NHS to come to room temperature before opening to prevent condensation of moisture.[7]

-

Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

-

Dissolve this compound in a minimal amount of DMSO or DMF and then dilute with Activation Buffer to the desired concentration. Note: The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of proteins.

Step 2: Activation of this compound

-

In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions in Activation Buffer.

-

The molar ratio of Carboxylic Acid:EDC:NHS is a critical parameter for optimization. A good starting point is a molar excess of EDC and NHS over the carboxylic acid.[10]

-

Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.[8]

Step 3: Coupling to the Amine-Containing Molecule

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule solution.

-

The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.[6] Adjust if necessary with a non-amine base.

-

Incubate the coupling reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]

Step 4: Quenching the Reaction

-

Add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS esters.[6][10]

-

Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

-

Remove unreacted reagents and byproducts by size exclusion chromatography (desalting column), dialysis, or another appropriate purification method.

Protocol 2: Coupling in Organic Solvent (for hydrophobic molecules)

This protocol is suitable when the amine-containing molecule is not soluble in aqueous buffers.

-

Dissolve this compound, the amine-containing molecule, EDC, and NHS in an anhydrous aprotic solvent such as DMF or DMSO.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl salt of EDC if EDC-HCl is used.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up by aqueous extraction and the product purified by column chromatography.

Data Presentation: Recommended Starting Conditions for Optimization

The optimal conditions for EDC/NHS coupling can vary significantly depending on the specific reactants. The following table provides recommended starting ranges for key reaction parameters that should be optimized for each specific application.

| Parameter | Recommended Starting Range | Notes |

| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1 : (2-10) : (1.2-5) | A higher excess of EDC/NHS is often used for dilute protein solutions. A 1:4:10 ratio of Protein:EDC:NHS can be a good starting point for protein conjugations.[10] |

| Activation pH | 4.5 - 6.0 | MES buffer is ideal as it does not contain amines or carboxylates.[6][9] |

| Coupling pH | 7.2 - 8.0 | PBS or HEPES buffers are commonly used. The reaction with primary amines is more efficient at a slightly alkaline pH.[6] |

| Activation Time | 15 - 30 minutes | Longer activation times can lead to hydrolysis of the NHS ester.[8] |

| Coupling Time | 2 - 12 hours | Can be performed for 2 hours at room temperature or overnight at 4°C.[6][8] |

| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain the stability of sensitive biomolecules. |

| Quenching Agent Conc. | 20 - 50 mM | Tris, glycine, or ethanolamine can be used to cap unreacted sites.[6][10] |

Mandatory Visualizations

Caption: Workflow for the two-step EDC/NHS coupling reaction.

Caption: Chemical pathway of EDC/NHS mediated amide bond formation.

References

- 1. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates – BEBPA [bebpa.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. covachem.com [covachem.com]

Application of 8-(Benzyloxy)-8-oxooctanoic Acid in Solid-Phase Peptide Synthesis: A Review of Available Information

Extensive literature searches have revealed no specific documented use of 8-(Benzyloxy)-8-oxooctanoic acid as a linker for solid-phase peptide synthesis (SPPS). While this molecule, also known as suberic acid monobenzyl ester, possesses a carboxylic acid for potential attachment to a resin and a benzyl-protected carboxylic acid for linking to a peptide, detailed protocols, quantitative data, or application notes for its use in this context are not available in the public domain.

Our comprehensive investigation included searches for "this compound," "suberic acid monobenzyl ester," "octanedioic acid monobenzyl ester," and "8-(benzyloxycarbonyl)octanoic acid" in combination with terms such as "solid-phase peptide synthesis," "SPPS linker," "peptide synthesis protocol," and "resin loading." The search spanned scientific databases, chemical supplier documentation, and patent literature. The results yielded general information about SPPS methodologies, various established linkers, and C-terminal peptide modifications, but no specific mention of the requested molecule as a practical tool in this field. One patent cited "suberic acid monobenzyl ester" in the synthesis of a crosslinking agent, an application distinct from its use as a cleavable linker in SPPS.

For a molecule to be employed as a linker in SPPS, specific data and established protocols are essential for the researcher. This information typically includes:

-

Resin Loading Protocol: Detailed instructions on how to covalently attach this compound to various solid supports (e.g., aminomethyl polystyrene, Wang resin). This would involve specific reagents, reaction times, temperatures, and methods for quantifying the loading efficiency.

-

First Amino Acid Attachment: A validated procedure for coupling the first Fmoc- or Boc-protected amino acid to the resin-bound linker. This is a critical step that can be prone to side reactions, such as racemization.

-

Peptide Chain Elongation: Confirmation of the linker's stability under the repetitive conditions of Nα-deprotection (e.g., piperidine for Fmoc chemistry) and amino acid coupling throughout the synthesis of the peptide.

-

Cleavage Conditions: A well-defined protocol for the cleavage of the completed peptide from the linker and the simultaneous removal of side-chain protecting groups. For a benzyl ester linkage, this would typically involve strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), but the specific cocktail of scavengers and reaction time would need to be optimized.

-

Purity and Yield Data: Quantitative data from techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to demonstrate the purity and yield of peptides synthesized using this linker.

Without this fundamental information, it is not possible to provide the detailed application notes and protocols requested. The absence of such documentation in the scientific literature strongly suggests that this compound is not a standard or validated tool for solid-phase peptide synthesis. Researchers and drug development professionals are advised to use well-established and thoroughly documented linkers for their SPPS needs.

General Workflow for Solid-Phase Peptide Synthesis

For illustrative purposes, a general workflow for SPPS using a standard linker is provided below. This diagram outlines the logical steps involved in the synthesis of a peptide on a solid support.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Application Notes and Protocols for Bioconjugation Using Suberic Acid Monobenzyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of suberic acid monobenzyl ester as a heterobifunctional crosslinking agent in bioconjugation. This reagent is particularly valuable for creating stable conjugates between two amine-containing biomolecules, such as proteins, peptides, or drug delivery vehicles, in a sequential and controlled manner.

Introduction

Suberic acid monobenzyl ester is a versatile crosslinker featuring two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a benzyl-protected carboxylic acid. The NHS ester provides a reactive handle for efficient and specific conjugation to primary amines (e.g., the ε-amino group of lysine residues in proteins) under mild conditions, forming a stable amide bond. The benzyl ester serves as a protecting group for a terminal carboxylic acid. This protected carboxyl group remains inert during the initial conjugation step. Following the first conjugation, the benzyl group can be selectively removed through catalytic hydrogenolysis to expose the carboxylic acid. This newly available carboxyl group can then be activated, typically using carbodiimide chemistry (e.g., EDC/NHS), to facilitate the conjugation of a second amine-containing molecule. This two-step process allows for the precise and controlled assembly of complex bioconjugates.

The suberate linker itself, an eight-carbon aliphatic chain, provides a flexible and stable spacer between the conjugated molecules, which can be advantageous for maintaining the biological activity and solubility of the final conjugate.

Key Applications

-

Antibody-Drug Conjugates (ADCs): Sequential conjugation of a cytotoxic drug to an antibody.

-

Protein-Protein Conjugation: Creation of defined protein heterodimers for research or therapeutic applications.

-

Immobilization of Biomolecules: Attachment of proteins or peptides to solid supports or surfaces.

-

Drug Delivery Systems: Linking targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or liposomes.

Data Presentation: Quantitative Parameters of Bioconjugation

The following table summarizes typical quantitative data associated with the use of suberic acid monobenzyl ester in a two-step conjugation process. The values provided are illustrative and can vary depending on the specific biomolecules and reaction conditions.

| Parameter | Typical Value/Range | Notes |

| NHS Ester Reaction Efficiency (Step 1) | 80-95% | Efficiency of conjugating the first biomolecule to the NHS ester of the linker. |

| Benzyl Ester Deprotection Yield (Step 2) | >90% | Yield of the deprotection step to reveal the free carboxylic acid. |

| Carbodiimide Coupling Efficiency (Step 3) | 60-85% | Efficiency of conjugating the second biomolecule to the activated carboxylic acid. |

| Overall Conjugation Yield | 48-72% | Calculated as the product of the efficiencies of the individual steps. |

| Drug-to-Antibody Ratio (DAR) in ADCs | 2-4 | Achievable with controlled stoichiometry. The specific DAR can be optimized by adjusting the molar ratio of the linker-drug conjugate to the antibody. |

| Stability of the Amide Bonds | High | Amide bonds formed are highly stable under physiological conditions. |

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using Suberic Acid Monobenzyl Ester

This protocol describes the conjugation of Protein A to Protein B, where both proteins contain accessible primary amines.

Materials:

-

Protein A (in amine-free buffer, e.g., PBS pH 7.4)

-

Protein B (in amine-free buffer, e.g., PBS pH 7.4)

-

Suberic acid monobenzyl ester N-hydroxysuccinimide ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis or size-exclusion chromatography equipment

Step 1: Conjugation of Protein A with Suberic Acid Monobenzyl Ester NHS Ester

-

Preparation of Reagents:

-

Dissolve Protein A in PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

-

Prepare a 10 mM stock solution of suberic acid monobenzyl ester NHS ester in anhydrous DMF or DMSO immediately before use.

-

-

Conjugation Reaction:

-

Slowly add a 10- to 20-fold molar excess of the suberic acid monobenzyl ester NHS ester stock solution to the Protein A solution with gentle stirring.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Purification of Protein A-Linker Conjugate:

-

Remove excess, unreacted crosslinker by dialysis against PBS (pH 7.4) at 4°C with several buffer changes or by using a size-exclusion chromatography column.

-

Step 2: Deprotection of the Benzyl Ester

-

Setup for Hydrogenolysis:

-

Transfer the purified Protein A-linker conjugate to a suitable reaction vessel.

-

Carefully add 10% Pd/C catalyst to the solution (approximately 10% w/w of the conjugate).

-

-

Hydrogenation:

-

Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., by using a balloon) with gentle stirring.

-

Allow the reaction to proceed for 4-6 hours at room temperature.

-

-

Catalyst Removal:

-

Carefully filter the reaction mixture through a 0.22 µm syringe filter to remove the Pd/C catalyst.

-

Step 3: Conjugation of the Activated Protein A-Linker to Protein B

-

Activation of the Carboxylic Acid:

-

Buffer exchange the deprotected Protein A-linker conjugate into Reaction Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

-

Conjugation to Protein B:

-

Add Protein B to the activated Protein A-linker solution. A molar ratio of 1:1 (Protein A:Protein B) is a good starting point, but this can be optimized.

-

Incubate the reaction for 2 hours at room temperature.

-

-

Quenching and Final Purification:

-

Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM.

-

Purify the final Protein A-Protein B conjugate using size-exclusion chromatography to separate the conjugate from unreacted proteins and by-products.

-

Mandatory Visualizations

Application Notes and Protocols: 8-(Benzyloxy)-8-oxooctanoic Acid as a Linker for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This document provides detailed application notes and protocols for the use of 8-(Benzyloxy)-8-oxooctanoic acid, a versatile C8 aliphatic linker, in the development of PROTACs. Its eight-carbon chain offers a balance of flexibility and length, which can be optimal for inducing productive ternary complex formation for a variety of target proteins and E3 ligases. The benzyloxycarbonyl group provides a convenient handle for synthetic elaboration and can be deprotected in the final step to yield the active carboxylic acid, or can be used as is in certain PROTAC designs.

Physicochemical Properties and Design Rationale

This compound, a derivative of suberic acid, provides a hydrophobic and flexible linker element. The length of the C8 alkyl chain is crucial for spanning the distance between the POI and the E3 ligase, facilitating the necessary protein-protein interactions for ubiquitination. The benzyl ester serves as a protecting group for the carboxylic acid, which can be a key interaction point or a site for further chemical modification.

Key Features:

-

Optimal Length: The eight-carbon chain has been shown to be effective in promoting the degradation of various target proteins.

-

Flexibility: The aliphatic nature of the linker allows for the necessary conformational adjustments to enable productive ternary complex formation.

-

Synthetic Tractability: The carboxylic acid and benzyl ester functionalities provide orthogonal handles for straightforward chemical conjugation to both the target protein ligand and the E3 ligase ligand.

Data Presentation

The following table summarizes quantitative data for a PROTAC utilizing a C8 aliphatic linker, which serves as a strong proxy for the performance of this compound. This data is derived from a study on bromodomain-targeting PROTACs.

| Parameter | C8-dBET6 (C8 Linker) | C2-dBET57 (C2 Linker) | C4-dBET1 (C4 Linker) | BETd-24-6 (PEG Linker) |

| Target Protein | BRD3 | BRD3 | BRD3 | BRD3 |

| E3 Ligase Ligand | Pomalidomide (CRBN) | Pomalidomide (CRBN) | Thalidomide (CRBN) | Pomalidomide (CRBN) |

| UbMax (µM) | 0.03 | 0.3 | 1.0 | 0.03 |

| DMax-UbDeg (µM) | 0.1 | 10 | 10 | 0.1 |

| Reference | [1] | [1] | [1] | [1] |

Note: UbMax represents the concentration at which maximum ubiquitination is observed. DMax-UbDeg represents the concentration at which maximum degradation is observed. Lower values indicate higher potency. The C8 linker demonstrates a significant increase in potency for inducing target protein ubiquitination compared to shorter alkyl linkers.[1]

Experimental Protocols

I. Synthesis of a PROTAC using this compound Linker

This protocol is adapted from the synthesis of an HDAC8-targeting PROTAC utilizing a suberic acid linker.[2]

Materials:

-

This compound

-

Target Protein Ligand with a free amine or alcohol group

-

E3 Ligase Ligand (e.g., a VHL or CRBN ligand) with a free amine or alcohol group

-

Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

-

Bases (e.g., DIPEA, TEA)

-

Solvents (e.g., DMF, DCM)

-

Palladium on carbon (Pd/C) for deprotection (if required)

-

Hydrogen gas source

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

-

Coupling to the E3 Ligase Ligand:

-

To the activated linker solution, add the E3 ligase ligand (e.g., VHL ligand with a free amine) (1.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting E3 ligase-linker conjugate by flash column chromatography.

-

-

Deprotection of the Benzyl Ester (if necessary for subsequent coupling):

-

This step is only required if the second coupling is also via the carboxylic acid.

-

Dissolve the E3 ligase-linker conjugate in a suitable solvent (e.g., methanol or ethyl acetate).

-

Add 10% Pd/C catalyst.

-

Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

-

Coupling to the Target Protein Ligand:

-

Activate the carboxylic acid of the E3 ligase-linker conjugate using the same procedure as in step 1.

-

Add the target protein ligand (with a free amine or alcohol) (1.0 eq) to the activated solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Work up and purify the final PROTAC molecule as described in step 2.

-

-

Final Deprotection (if the benzyl group is a protecting group for the final molecule):

-

Perform the deprotection as described in step 3 to obtain the final PROTAC with a free carboxylic acid.

-

II. In-Cell Western Blot for PROTAC-Mediated Protein Degradation

This protocol provides a method to quantify the degradation of a target protein in cells treated with a PROTAC.[3][4]

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (e.g., in DMSO)

-

Cell culture medium and supplements

-

96-well plates

-

Primary antibody against the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

Secondary antibodies conjugated to fluorescent dyes (e.g., IRDye 800CW, IRDye 680RD)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in PBS)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Plate reader capable of near-infrared fluorescence detection

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.

-

Allow cells to adhere and grow overnight.

-

-

PROTAC Treatment:

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Remove the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time (e.g., 4, 8, 16, 24 hours).

-

-

Cell Fixation and Permeabilization:

-

Carefully remove the medium and wash the cells once with PBS.

-

Add fixing solution and incubate for 20 minutes at room temperature.

-

Wash the cells three times with wash buffer.

-

Add permeabilization buffer and incubate for 20 minutes at room temperature.

-

Wash the cells three times with wash buffer.

-

-

Immunostaining:

-

Add blocking buffer and incubate for 1.5 hours at room temperature.

-

Dilute the primary antibodies (target protein and loading control) in blocking buffer.

-

Remove the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C.

-

Wash the cells five times with wash buffer.

-

Dilute the fluorescently labeled secondary antibodies in blocking buffer.

-

Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

-

Wash the cells five times with wash buffer, protected from light.

-

-

Data Acquisition and Analysis:

-

Scan the plate using a near-infrared imager.

-

Quantify the fluorescence intensity for both the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

III. Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex.[5]

Materials:

-

Purified recombinant target protein (e.g., with a GST tag)

-

Purified recombinant E3 ligase complex (e.g., VHL or CRBN complex, with a FLAG tag)

-

PROTAC of interest

-

AlphaLISA anti-GST Acceptor beads

-

AlphaLISA anti-FLAG Donor beads

-

AlphaLISA buffer

-

384-well microplates

-

Plate reader capable of AlphaLISA detection

Procedure:

-

Reagent Preparation:

-

Prepare a dilution series of the PROTAC in AlphaLISA buffer.

-

Dilute the tagged target protein and E3 ligase complex to the desired concentrations in AlphaLISA buffer.

-

Prepare a slurry of the AlphaLISA beads in AlphaLISA buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the PROTAC dilution series.

-

Add the target protein to all wells.

-

Add the E3 ligase complex to all wells.

-

Incubate the plate at room temperature for 1 hour to allow for complex formation.

-

-

Bead Addition:

-

Add the anti-GST Acceptor beads to all wells.

-

Incubate for 1 hour at room temperature, protected from light.

-

Add the anti-FLAG Donor beads to all wells.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, where the peak represents the optimal concentration for ternary complex formation. The decrease in signal at higher PROTAC concentrations is known as the "hook effect," caused by the formation of binary complexes.

-

Mandatory Visualizations

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Development Workflow.

Caption: Logical Relationship of PROTAC Components.

References

- 1. tandfonline.com [tandfonline.com]